Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and results in the formation of protected piperazines . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is widely used in scientific research, particularly in the field of proteomics . It serves as a valuable tool for studying protein interactions and functions. Additionally, this compound is used in the synthesis of various piperazine derivatives, which have applications in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate can be compared to other piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the ethyl ester and aminobenzoyl groups in this compound distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPXBYRMAGIWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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